molecular formula C11H13BrOS2 B14048358 1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one

1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14048358
M. Wt: 305.3 g/mol
InChI Key: CWSAKRZBNHZFEK-UHFFFAOYSA-N
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Description

1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,5-Bis(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the formation of alcohols.

Scientific Research Applications

1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and methylthio groups can participate in various chemical interactions, including covalent bonding and hydrogen bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    1-(2,5-Dimethylthio)phenyl)-1-chloropropan-2-one: Similar structure with a chlorine atom instead of bromine.

    1-(2,5-Bis(methylthio)phenyl)-1-iodopropan-2-one: Similar structure with an iodine atom instead of bromine.

    1-(2,5-Bis(methylthio)phenyl)-1-fluoropropan-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine, iodine, and fluorine analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,5-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-6,11H,1-3H3

InChI Key

CWSAKRZBNHZFEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)SC)Br

Origin of Product

United States

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